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Introduction to Diglyme Solvation Chemistry in Battery
Anodes

Diglyme-based solvation structures represent a significant advancement in alkali metal battery technology,

particularly for systems struggling with irreversible capacity loss and poor ion transport. Diglyme

(C6H14O3), or bis(2-methoxyethyl) ether, is a glyme-based solvent characterized by its linear chain of

oxygen atoms that create favorable coordination sites for metal cations. The deuterated form (diglyme-d14)

where all hydrogen atoms are replaced with deuterium provides distinct advantages for research applications,

particularly in nuclear magnetic resonance (NMR) studies due to its superior spectral properties and

reduced interference during analysis.

The unique solvation structure of diglyme with alkali metal ions enables the formation of stable complexes

that can co-intercalate into graphite electrodes, a phenomenon that has attracted significant attention for

sodium-ion battery systems where conventional graphite intercalation is thermodynamically unfavorable.

These ternary intercalation compounds consisting of graphite, sodium, and diglyme demonstrate

exceptional cycle performance due to their dynamic behavior within the graphene layers, facilitating rapid

ion diffusion and stable electrode-electrolyte interfaces. Research indicates that the weakly solvating power

of glymes like diglyme promotes anion-rich solvation sheaths that enhance desolvation kinetics and
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contribute to stable solid electrolyte interphase (SEI) formation—critical factors for long-term battery

performance across varied operating conditions.

Experimental Protocols for Structural Characterization

NMR Analysis of Dynamics and Coordination

Solid-state NMR spectroscopy serves as a powerful technique for investigating the dynamic behavior and

coordination environment of diglyme-d14 in battery anode materials. The protocol outlined below has been

specifically optimized for studying sodium-diglyme complexes in graphite intercalation compounds:

Sample Preparation: Electrochemically synthesize the ternary graphite intercalation compound using

deuterated diglyme (diglyme-d14) to enable clear NMR signal detection. Prepare the compound by

immersing graphite electrodes in a 1.0 M sodium bis(fluorosulfonyl)imide (NaFSI) dissolved in

diglyme-d14 solution inside an argon-filled glove box (O₂ and H₂O levels < 0.1 ppm). Allow the

intercalation to proceed for 24 hours at room temperature before sealing in appropriate NMR rotors

under inert atmosphere. [1] [2]

Data Acquisition Parameters: Conduct ²H NMR experiments on a spectrometer operating at a

Larmor frequency of at least 400 MHz. Utilize a quadrupolar echo pulse sequence with a π/2 pulse

length of 2.5-3.5 μs and inter-pulse delay of 40 μs. Acquire spectra across a temperature range of 150-

300 K to probe dynamic transitions, with a minimum of 1024 scans per temperature increment to

ensure adequate signal-to-noise ratio. Set the recycling delay to 1.0-2.0 seconds based on longitudinal

relaxation times. [1]

Spectral Analysis Methodology: Process the acquired data with exponential line broadening (100-500

Hz) before Fourier transformation. Analyze the line shapes and quadrupolar splitting patterns to

determine molecular mobility and coordination geometry. Specifically, rigid lattice spectra with

characteristic Pake doublets indicate restricted motion, while motionally narrowed signals suggest

rapid molecular reorientation. Quantitative analysis of temperature-dependent dynamics should focus

on the activation energies for rotational processes. [1]
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Table 1: Key NMR Parameters for Diglyme-d14 Characterization in Sodium-Graphite Intercalation

Compounds

Experimental Parameter Optimal Setting Structural Information Obtained

Temperature Range 150-300 K Molecular mobility transitions

Echo Delay Time 40 μs Quadrupolar coupling constant determination

π/2 Pulse Length 2.5-3.5 μs Spectral resolution optimization

Recycle Delay 1.0-2.0 s Relaxation time considerations

Scan Accumulation 1024-4096 Signal-to-noise ratio enhancement

Computational Modeling Approaches

Computational methods provide invaluable atomic-level insights into diglyme solvation structures and

their dynamic behavior in battery anodes. The following protocol details the application of density functional

theory (DFT) and molecular dynamics (MD) simulations for characterizing these complexes:

Model Construction: Build initial coordination models of sodium ions with diglyme molecules using

chemical modeling software. For ternary graphite intercalation compounds, create layered

structures with alternating graphene sheets and sodium-diglyme complexes. Ensure proper periodic

boundary conditions with vacuum spacing of at least 15 Å perpendicular to the graphene layers to

prevent spurious interactions between periodic images. [3] [4]

DFT Calculation Parameters: Employ the Perdew-Burke-Ernzerhof (PBE) functional with

Grimme's D3 dispersion correction to account for van der Waals interactions. Use a plane-wave basis

set with kinetic energy cutoff of 500 eV and projector-augmented wave (PAW) pseudopotentials. Set k-

point sampling to 3×3×1 for graphite intercalation compounds. Perform geometry optimization until

forces on all atoms are below 0.01 eV/Å. Calculate electronic structure properties including projected

density of states (PDOS) and electron localization function (ELF) to analyze bonding characteristics.

[3]
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Molecular Dynamics Protocol: Conduct ab initio MD (AIMD) simulations in the NVT ensemble

using a Nosé-Hoover thermostat with integration time step of 1.0 fs. Extend simulation time to at least

20 ps for adequate sampling of dynamic processes. Calculate mean square displacement (MSD) of

sodium ions from trajectory data to determine diffusion coefficients using the Einstein relation.

Analyze coordination numbers and radial distribution functions to characterize solvation structure

stability. [3]

Electrochemical Characterization Methods

Electrochemical analysis provides critical performance metrics for battery systems employing diglyme-

based electrolytes, connecting molecular-level solvation structures to macroscopic device behavior:

Cell Assembly: Construct CR2032-type coin cells in an argon-filled glove box using graphite working

electrodes, sodium metal counter/reference electrodes, and glass fiber separators. Prepare the

electrolyte solution of 1.0 M NaTFSI or NaFSI salt in diglyme or diglyme-d14 solvent. Ensure precise

electrode alignment and apply uniform pressure during cell sealing to maintain consistent interfacial

contact. [1]

Cycling and Rate Performance Testing: Execute galvanostatic charge-discharge cycles between

voltage limits of 0.01-2.0 V vs. Na/Na⁺ at varying current densities (0.1-2.0C rate). Perform cyclic

voltammetry scans at 0.1-1.0 mV/s sweep rates to identify redox processes associated with co-

intercalation. Conduct electrochemical impedance spectroscopy (EIS) measurements from 100 kHz to

10 mHz with 10 mV amplitude to analyze interfacial resistance evolution. [1] [5]

Desolvation Energy Assessment: Employ potentiostatic electrochemical impedance spectroscopy

with a symmetric cell configuration (Na|electrolyte|Na) to determine the activation energy for charge

transfer. Calculate the desolvation energy barrier from the temperature-dependent charge transfer

resistance using Arrhenius analysis across a temperature range of 25-80°C. [6] [7]

Structural Dynamics and Coordination Mechanisms

Temperature-Dependent Coordination Behavior
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The coordination structure of diglyme with sodium ions exhibits remarkable temperature dependence that

directly influences ion transport mechanisms in battery anodes. Research employing ²H NMR spectroscopy

has revealed two distinct coordination regimes with a transition temperature of approximately 233 K:

Low-Temperature Regime (Below 233 K): At reduced temperatures, sodium-diglyme complexes

demonstrate rigid coordination where two diglyme molecules bind to each sodium ion in a well-

defined geometry. The complex remains essentially static except for the rotation of terminal methyl

groups, which continues even at cryogenic temperatures. This restricted molecular motion results in

characteristic quadrupolar splitting patterns in ²H NMR spectra, indicative of a well-ordered

intercalation structure within the graphite galleries. The rigidity of the complex at low temperatures

contributes to reduced ionic conductivity but enhanced structural stability. [1]

High-Temperature Regime (Above 233 K): At room temperature and above, diglyme molecules

exhibit dynamic coordination behavior characterized by weak binding to sodium ions through

typically one oxygen atom of the ligand. This coordination mode allows the diglyme molecule to rotate

freely around the O-Na axis, creating a more fluidic environment that facilitates rapid ion transport.

The active molecular motion of these sodium-diglyme complexes significantly enhances sodium

diffusion between graphene layers in graphite intercalation compounds, contributing to improved rate

capability in sodium-ion batteries. [1]

Table 2: Temperature-Dependent Coordination Behavior of Sodium-Diglyme Complexes in Graphite Anodes

Coordination Parameter
Low-Temperature Behavior
(<233 K)

High-Temperature Behavior (>233 K)

Coordination Number ~2 diglyme molecules per Na⁺ ~1 oxygen atom per Na⁺

Molecular Mobility Restricted (methyl rotation
only)

Free rotation around O-Na axis

Ion Transport Mechanism Limited Na⁺ diffusion Enhanced Na⁺ diffusion between
graphene layers

NMR Spectral
Characteristics

Pake doublet pattern Motionally narrowed signal
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Coordination Parameter
Low-Temperature Behavior
(<233 K)

High-Temperature Behavior (>233 K)

Impact on Battery
Performance

Structural stability Enhanced rate capability

Co-intercalation Mechanism in Graphite Anodes

The co-intercalation mechanism of sodium-diglyme complexes represents a paradigm shift in sodium-ion

battery technology, enabling the reversible insertion of sodium into graphite—an achievement previously

considered impractical due to thermodynamic constraints. This unique process involves several distinct

stages:

Solvation Shell Formation: In the bulk electrolyte, sodium ions coordinate with diglyme molecules to

form stable solvated complexes with a specific stoichiometry. The linear chain structure of diglyme,

with three oxygen atoms capable of coordinating to cations, creates an optimal geometry for forming

these complexes. The weak solvation power of diglyme is crucial as it allows for easier desolvation at

the electrode interface or enables the entire complex to intercalate without complete desolvation. [1]

[5]

Interfacial Recognition and Insertion: The solvated sodium-diglyme complexes approach the

graphite electrode interface, where the molecular dimensions and electronic structure of the complex

match the geometric constraints of the graphene galleries. This size-selective compatibility enables

the staged intercalation of the complexes without causing exfoliation or mechanical degradation of the

graphite structure—a common failure mechanism in conventional sodium-ion battery systems. [1]

Dynamic Reorganization Within Graphene Layers: Once intercalated, the sodium-diglyme

complexes undergo structural rearrangement to optimize packing density and interaction with the

graphene surfaces. The complexes organize into layered structures with specific orientation relative to

the graphene planes, facilitated by the dynamic coordination behavior observed in NMR studies. This

reorganization creates efficient pathways for electronic conduction while maintaining sufficient

mobility for the sodium ions to diffuse within the expanded graphite structure. [1]
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The following diagram illustrates the coordination and intercalation mechanism of sodium-diglyme

complexes in graphite anodes:
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Electrode Interface
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Click to download full resolution via product page

Performance Optimization and Application Notes

Electrolyte Formulation Design Strategies

The design of high-performance electrolytes based on diglyme solvents requires careful consideration of

multiple factors to optimize the solvation structure for specific battery configurations. Recent advances have

identified several key strategies for enhancing performance:

Anion Engineering: Incorporate anions with strong Li⁺/Na⁺ affinity such as trifluoroacetate (TFA⁻)

or bis(fluorosulfonyl)imide (FSI⁻) to create anion-rich solvation sheaths. These anions competitively

coordinate with alkali metal ions, reducing solvent interaction and promoting the formation of

inorganic-rich solid electrolyte interphases (SEI). For optimal performance, use a bisalt system with
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0.5 M LiTFA + 0.5 M LiTFSI in diglyme, which has been shown to reduce the desolvation energy

barrier from 58.20 to 46.31 kJ mol⁻¹ compared to single-salt formulations. [6] [5]

Concentration Optimization: Tailor salt concentration to balance ion conductivity and solvation

structure. While conventional electrolytes typically use 1.0 M concentrations, slightly elevated

concentrations of 1.25-1.8 M have demonstrated improved performance in glyme-based systems by

enhancing anion participation in the primary solvation shell without significantly compromising

ionic conductivity. This optimized concentration promotes the formation of contact ion pairs and

aggregates that facilitate faster desolvation kinetics at electrode interfaces. [4] [5]

Fluorination Strategies: Implement partially fluorinated ether solvents such as 2,2-difluoroethyl

methyl ether (FEME) in combination with diglyme to further weaken Li⁺/Na⁺ solvation and enhance

electrochemical stability. Fluorinated solvents demonstrate even weaker solvating power than their

non-fluorinated analogs, promoting greater anion involvement in the solvation structure and creating

more robust electrode-electrolyte interfaces, particularly at high operating voltages. [4] [7]

Thermal Stability Enhancement

Battery operation across wide temperature ranges presents significant challenges that can be addressed

through strategic design of diglyme-based solvation structures:

High-Temperature Resilience (Up to 80°C): Formulate electrolytes with competitive solvation

components that maintain stable coordination structures at elevated temperatures. The incorporation of

lithium nitrate (LiNO₃) as a co-salt in diglyme-based electrolytes has proven effective in stabilizing the

lithium metal interface under high-temperature operation, enabling LiFePO₄||Li cells to achieve 500

cycles with 96% capacity retention at 80°C. This remarkable performance stems from the reinforced

SEI layer rich in inorganic compounds such as Li₃N and LiNₓOᵧ that suppress continuous electrolyte

decomposition. [5]

Low-Temperature Functionality: Exploit the weak solvation energy of diglyme-based electrolytes

to maintain ion transport at sub-ambient temperatures. The relatively low desolvation energy barriers

of sodium-diglyme and lithium-diglyme complexes facilitate charge transfer even when molecular

thermal energy is reduced. This characteristic enables graphite anodes to maintain approximately 70%
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of their room-temperature capacity at -20°C when paired with properly formulated diglyme-based

electrolytes containing fluorinated co-solvents. [7] [5]

Table 3: Performance Metrics of Diglyme-Based Electrolytes in Various Battery Systems

Battery System Electrolyte Formulation
Cycle Life (Capacity
Retention)

Operating Conditions

Graphite|Na Half-
cell

1.0 M NaFSI in diglyme-
d14

200+ cycles (>95%) Room temperature,
0.2C rate

LFP|Li Full Cell 1.25 M LiTFSI/LiTFA in
diglyme

2000 cycles (90%) 25°C, 1C rate

LFP|Li Full Cell 1.25 M LiTFSI/LiNO₃ in
diglyme

500 cycles (96%) 80°C, 1C rate

Si/C|Li Full Cell EFA/FEC with diglyme
additive

500 cycles (85.2%) Room temperature,
0.2C rate

Li-O₂ Battery 0.5 M LiTFA + 0.5 M
LiTFSI in G4

120 cycles (Limited Li
anode)

7 mAh cm⁻² areal
capacity

Conclusion and Future Perspectives

The strategic application of diglyme-d14 solvation structures in battery anodes represents a significant

advancement in electrochemical energy storage technology, particularly for sodium-ion systems where

conventional graphite intercalation is thermodynamically challenging. The unique coordination chemistry

of diglyme with alkali metal ions, characterized by temperature-dependent dynamics and weak solvation

power, enables unprecedented performance in terms of cycle life, rate capability, and temperature resilience.

Future research directions should focus on expanding the application of diglyme-based solvation structures

to emerging battery chemistries including potassium-ion, magnesium-ion, and calcium-ion systems.

Additionally, further investigation into the relationship between solvation structure and interphase

composition at atomic levels will enable more precise electrolyte engineering. The development of multi-

dentate glyme analogs with tailored coordination properties and increased oxidation stability represents
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another promising avenue for enhancing high-voltage compatibility. As battery technologies continue to

evolve toward more demanding applications, the fundamental understanding and strategic implementation of

controlled solvation structures will play an increasingly critical role in achieving performance targets.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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